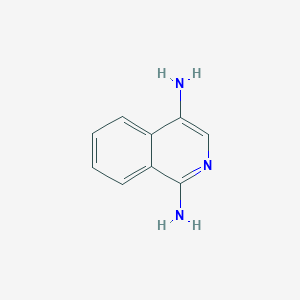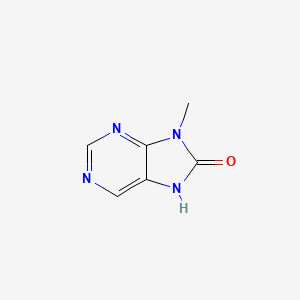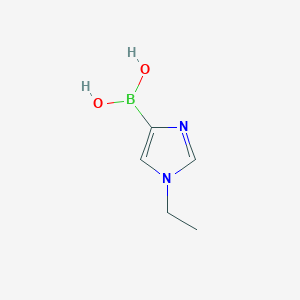
Quinoline-3,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline-3,6-diamine is a heterocyclic aromatic amine with the molecular formula C9H9N3 It is a derivative of quinoline, which is a compound consisting of a benzene ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Quinoline-3,6-diamine can be synthesized through several methods. One common approach involves the reduction of 3,6-dinitroquinoline using reducing agents such as stannous chloride dihydrate in ethanol . Another method includes the cyclization of α,β-unsaturated aldehydes with substituted anilines under acidic conditions, such as the Skraup and Doebner–Miller reactions . These reactions typically require catalysts like heteropolyacids or phosphotungstic acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline-3,6-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-3,6-dione using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Stannous chloride dihydrate in ethanol.
Major Products Formed
Oxidation: Quinoline-3,6-dione.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives, such as nitroquinolines, sulfoquinolines, and haloquinolines.
Applications De Recherche Scientifique
Quinoline-3,6-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the development of fluorescent probes and dyes for biological imaging and diagnostics.
Medicine: This compound derivatives exhibit potential as antimicrobial, antiviral, and anticancer agents.
Mécanisme D'action
The mechanism of action of quinoline-3,6-diamine and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For example, quinoline derivatives can inhibit the activity of DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death in bacteria . In cancer cells, this compound derivatives may induce apoptosis by targeting specific signaling pathways and proteins involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Quinoline-3,6-diamine can be compared with other similar compounds, such as:
Quinoline-5,6-diamine: Another diamine derivative of quinoline with similar chemical properties but different substitution patterns.
Quinoxaline: A nitrogen-containing heterocyclic compound with a similar structure but different reactivity and applications.
Quinolone: A class of compounds with a carbonyl group at the 4-position, widely used as antibiotics.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Propriétés
Numéro CAS |
7200-62-6 |
|---|---|
Formule moléculaire |
C9H9N3 |
Poids moléculaire |
159.19 g/mol |
Nom IUPAC |
quinoline-3,6-diamine |
InChI |
InChI=1S/C9H9N3/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H,10-11H2 |
Clé InChI |
NJOLJFORGJDQKW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=C(C=C2C=C1N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11921824.png)
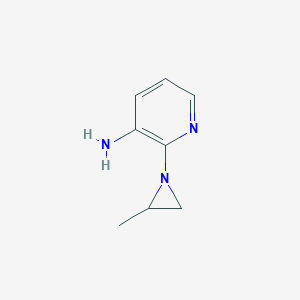
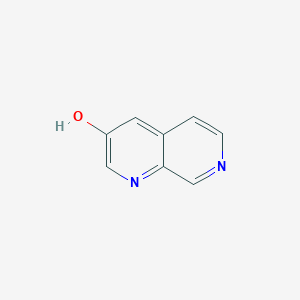
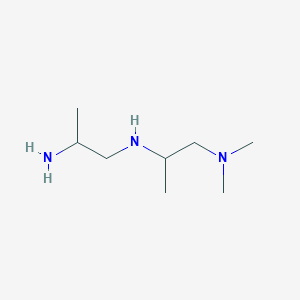
![Pyrazolo[1,5-a]pyrimidine-5-carbaldehyde](/img/structure/B11921844.png)
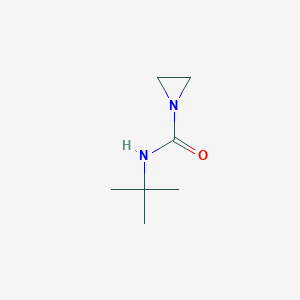
![Imidazo[1,2-a]pyrimidine-2-carbonitrile](/img/structure/B11921848.png)
![Furo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B11921849.png)
